2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole
CAS No.:
Cat. No.: VC20167103
Molecular Formula: C16H13ClN2S3
Molecular Weight: 364.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClN2S3 |
|---|---|
| Molecular Weight | 364.9 g/mol |
| IUPAC Name | 2-benzylsulfanyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C16H13ClN2S3/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(22-16)20-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
| Standard InChI Key | AEPFJSJNJIQFAH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound’s IUPAC name is 2-benzylsulfanyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole, with the following identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃ClN₂S₃ |
| Molecular Weight | 364.9 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 1975930 |
| SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
| InChIKey | AEPFJSJNJIQFAH-UHFFFAOYSA-N |
The canonical SMILES string illustrates the 1,3,4-thiadiazole ring (S-C-N-N-C-S) bonded to benzylsulfanyl (C₆H₅CH₂S-) and 4-chlorobenzylsulfanyl (ClC₆H₄CH₂S-) groups at positions 2 and 5, respectively.
Structural Analysis
The planar thiadiazole ring facilitates π-π stacking interactions, while the sulfur atoms enhance lipophilicity, critical for blood-brain barrier penetration in neurological applications . The 4-chlorobenzyl group introduces electron-withdrawing effects, potentially stabilizing the molecule against metabolic degradation. Computational studies of analogous thiadiazoles suggest that the chlorine atom participates in halogen bonding with target proteins, a feature linked to anticonvulsant efficacy .
Synthetic Pathways and Optimization
General Synthesis of 1,3,4-Thiadiazoles
The synthesis of 1,3,4-thiadiazoles typically involves cyclization reactions using thiosemicarbazides or thiosemicarbazones. Key methods include:
Cyclization of Thiosemicarbazides
Thiosemicarbazides react with carboxylic acids or derivatives (e.g., orthoesters) under acidic conditions to form thiadiazoles. For example, Gupta et al. demonstrated that acetyl chloride cyclizes thiosemicarbazides to 2-amino-5-substituted-1,3,4-thiadiazoles in high yields . This method’s versatility allows substituent variation at positions 2 and 5, making it applicable to the target compound’s synthesis .
Oxidative Cyclization
Ferric chloride-mediated oxidative cyclization of thiosemicarbazones offers an alternative route. This method is particularly effective for introducing sulfur-containing substituents, such as the benzylsulfanyl groups in the target molecule .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of substituents at positions 2 and 5 could optimize bioavailability. Introducing electron-donating groups (e.g., -OCH₃) may enhance CNS penetration, while fluorinated analogs could improve metabolic stability .
Targeted Drug Delivery Systems
Encapsulation in lipid nanoparticles or functionalization with brain-targeting ligands (e.g., glutathione) may improve therapeutic indices for epilepsy treatment.
Computational Modeling
Molecular dynamics simulations and QSAR models will elucidate binding affinities for neurological targets, guiding rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume